molecular formula C13H15NO3 B11034450 N-[1-(2,5-Dimethoxyphenyl)ethyl]-2-propynamide

N-[1-(2,5-Dimethoxyphenyl)ethyl]-2-propynamide

Cat. No.: B11034450
M. Wt: 233.26 g/mol
InChI Key: DRVPWRGNBGOKDC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[1-(2,5-Dimethoxyphenyl)ethyl]-2-propynamide, with the chemical formula C15H23NO5, is a compound that belongs to the class of acetamides. Its molecular weight is approximately 297.35 g/mol . This compound features a phenethylamine backbone with two methoxy groups (CH3O-) attached to the phenyl ring.

Preparation Methods

Synthetic Routes: The synthetic preparation of N-[1-(2,5-Dimethoxyphenyl)ethyl]-2-propynamide involves several steps. One common approach is through the reaction of 2,5-dimethoxybenzaldehyde with ethylamine, followed by acetylation of the resulting amine with acetic anhydride. The final step involves deprotection of the acetyl group to yield the desired compound .

Industrial Production: While industrial-scale production methods for this specific compound are not widely documented, it is typically synthesized in research laboratories for scientific investigations.

Chemical Reactions Analysis

N-[1-(2,5-Dimethoxyphenyl)ethyl]-2-propynamide can undergo various chemical reactions:

    Oxidation: It may be oxidized under appropriate conditions.

    Reduction: Reduction reactions can modify the functional groups.

    Substitution: The amide group can participate in substitution reactions. Common reagents include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., Grignard reagents).

Major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemistry::

    Building Block: Researchers use this compound as a building block for the synthesis of more complex molecules.

    Pharmacophore Design: It serves as a starting point for designing new drugs due to its structural features.

Biology and Medicine::

    Pharmacological Studies: Scientists investigate its potential pharmacological activities, such as receptor binding and enzyme inhibition.

    Neurochemistry: The compound’s phenethylamine structure may be relevant to neurotransmitter systems.

Industry::

    Fine Chemicals: N-[1-(2,5-Dimethoxyphenyl)ethyl]-2-propynamide may find applications in fine chemical synthesis.

Mechanism of Action

The exact mechanism by which this compound exerts its effects remains an active area of research. It likely interacts with specific molecular targets or pathways, affecting cellular processes.

Comparison with Similar Compounds

While N-[1-(2,5-Dimethoxyphenyl)ethyl]-2-propynamide is unique in its structure, related compounds include:

    N-(3,4-Dimethoxyphenethyl)-2-(3,4-dimethoxyphenyl)acetamide:

    N-(2,5-Dimethoxyphenyl)-4-ethoxybenzamide:

    2C-E (4-Ethyl-2,5-dimethoxyphenethylamine):

These compounds share some structural similarities but exhibit distinct properties and applications.

Properties

Molecular Formula

C13H15NO3

Molecular Weight

233.26 g/mol

IUPAC Name

N-[1-(2,5-dimethoxyphenyl)ethyl]prop-2-ynamide

InChI

InChI=1S/C13H15NO3/c1-5-13(15)14-9(2)11-8-10(16-3)6-7-12(11)17-4/h1,6-9H,2-4H3,(H,14,15)

InChI Key

DRVPWRGNBGOKDC-UHFFFAOYSA-N

Canonical SMILES

CC(C1=C(C=CC(=C1)OC)OC)NC(=O)C#C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.